YF-2

Vue d'ensemble

Description

YF-2 est un activateur hautement sélectif de l'acétyltransférase des histones, capable de traverser la barrière hémato-encéphalique. Il acétyle l'histone H3 dans l'hippocampe et a montré une activité contre CBP, PCAF et GCN5 avec des valeurs de CE50 de 2,75 μM, 29,04 μM et 49,31 μM, respectivement . This compound a démontré un potentiel antitumoral et une activité anti-maladie d'Alzheimer .

Applications De Recherche Scientifique

YF-2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study histone acetylation and its effects on gene expression.

Biology: Investigated for its role in modulating epigenetic marks and influencing cellular processes.

Medicine: Explored for its potential therapeutic effects in treating cancer and neurodegenerative diseases like Alzheimer’s disease.

Industry: Utilized in the development of new drugs and therapeutic agents targeting histone acetyltransferase

Mécanisme D'action

Target of Action

YF-2 primarily targets Histone Acetyltransferases (HATs) , specifically CBP (CREB-binding protein) and p300 . These proteins play a crucial role in the regulation of gene expression through the acetylation of histones, which modulates chromatin structure and transcription factor access .

In addition, this compound has been shown to target Prostate-Specific Membrane Antigen (PSMA) in the context of prostate cancer .

Mode of Action

This compound acts as a HAT activator , inducing the autoacetylation of p300/CBP, thereby increasing its catalytic activity . This results in increased histone acetylation, which can alter gene expression .

Biochemical Pathways

This compound’s activation of HATs affects multiple biochemical pathways. Notably, it modulates the p53 pathway , which is significantly upregulated in all cell lines . The p53 protein is a crucial regulator of cell cycle and apoptosis, and its upregulation can lead to increased cell death .

Result of Action

This compound demonstrates selective cytotoxicity in HAT-mutated Diffuse Large B-Cell Lymphomas (DLBCL), inducing HAT-mediated histone acetylation both in vitro and in vivo . It also exhibits more cellular uptake, internalization, and cytotoxicity than other compounds on PSMA+ PC3 PIP cells .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, resistance to HDAC inhibitors (HDACi) and mutations/loss of HATs can affect sensitivity to this compound . .

Analyse Biochimique

Biochemical Properties

YF-2, as a HAT activator, plays a significant role in biochemical reactions. It has been found to acetylate H3 in the hippocampus, with EC50s of 2.75 μM, 29.04 μM, and 49.31 μM for CBP, PCAF, and GCN5, respectively . This suggests that this compound interacts with these enzymes, influencing their activity and thus the overall process of histone acetylation .

Cellular Effects

This compound has been shown to inhibit the proliferation of various cancer cells, including CCRF-CEM, Hs 578T, A549, and U251 . This suggests that this compound can influence cell function, potentially impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with HATs, leading to increased histone acetylation . This can result in changes in gene expression, as histone acetylation typically leads to a more relaxed chromatin structure, allowing for increased access of transcription machinery to the DNA

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models are not extensively reported, one study has shown that a single administration of this compound at a low dose (70 kBq) could suppress tumor growth in a mouse model without inducing adverse effects

Metabolic Pathways

Given its role as a HAT activator, it is likely that this compound is involved in pathways related to histone modification and gene expression

Subcellular Localization

Given its role as a HAT activator, it is possible that this compound localizes to the nucleus, where histone modification typically occurs

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de YF-2 implique plusieurs étapes, notamment la formation d'intermédiaires clés et leurs réactions ultérieures dans des conditions spécifiques. La voie de synthèse détaillée et les conditions de réaction sont exclusives et impliquent généralement l'utilisation de solvants organiques, de catalyseurs et de conditions de température et de pression contrôlées .

Méthodes de production industrielle

La production industrielle de this compound suit des voies de synthèse similaires, mais à plus grande échelle. Elle implique l'optimisation des conditions de réaction pour maximiser le rendement et la pureté. Le processus comprend des mesures rigoureuses de contrôle de la qualité pour garantir la constance et la sécurité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

YF-2 subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en formes réduites avec des activités biologiques différentes.

Substitution : This compound peut participer à des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les conditions impliquent généralement des températures contrôlées, des niveaux de pH et l'utilisation de solvants comme le diméthylsulfoxyde .

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés oxydés de this compound, tandis que la réduction peut produire des formes réduites avec des activités biologiques modifiées .

Applications de la recherche scientifique

This compound a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé d'outil pour étudier l'acétylation des histones et ses effets sur l'expression des gènes.

Biologie : Investigated for its role in modulating epigenetic marks and influencing cellular processes.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans le traitement du cancer et des maladies neurodégénératives comme la maladie d'Alzheimer.

Industrie : Utilisé dans le développement de nouveaux médicaments et agents thérapeutiques ciblant l'acétyltransférase des histones

Mécanisme d'action

This compound exerce ses effets en activant l'acétyltransférase des histones, ce qui conduit à l'acétylation de l'histone H3 dans l'hippocampe. Ce processus d'acétylation influence l'expression des gènes en modifiant la structure et l'accessibilité de la chromatine. Les cibles moléculaires de this compound comprennent CBP, PCAF et GCN5, qui sont des enzymes clés impliquées dans l'acétylation des histones .

Comparaison Avec Des Composés Similaires

YF-2 est unique par sa forte sélectivité et sa capacité à traverser la barrière hémato-encéphalique. Des composés similaires comprennent :

dBET1 : Un dégradeur sélectif des protéines BET.

PBRM1-BD2-IN-7 : Un inhibiteur de PBRM1.

LP99 : Un inhibiteur sélectif de BRD9 et BRD7.

Diflunisal : Un anti-inflammatoire non stéroïdien avec une activité inhibitrice de la désacétylase des histones

This compound se distingue par son activité spécifique contre CBP, PCAF et GCN5, et ses applications thérapeutiques potentielles dans le cancer et les maladies neurodégénératives .

Propriétés

IUPAC Name |

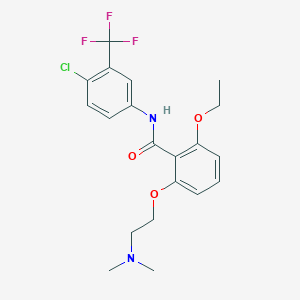

N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-(dimethylamino)ethoxy]-6-ethoxybenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22ClF3N2O3/c1-4-28-16-6-5-7-17(29-11-10-26(2)3)18(16)19(27)25-13-8-9-15(21)14(12-13)20(22,23)24/h5-9,12H,4,10-11H2,1-3H3,(H,25,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZHLDFAKTWDTOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)OCCN(C)C)C(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22ClF3N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1311423-89-8 | |

| Record name | YF-2 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1311423898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | YF-2 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5WK32GRK4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of YF-2 in enhancing the uptake of 6-benzyladenine (6-BA) in rice seedlings?

A1: this compound, in this context, refers to a surfactant called "Yue Fu No.2". It enhances the uptake of 6-BA in rice seedlings by decreasing the surface tension and contact angle of the 6-BA solution. This improves the wetting power of the solution, leading to increased absorption and uptake of 3H-6-BA in rice seedling leaves. []

Q2: Can this compound influence the chlorophyll content and photosynthetic rate in rice seedlings?

A2: Yes, studies indicate that applying 6-BA in combination with this compound effectively retards chlorophyll degradation in the dark and helps maintain a higher photosynthetic rate during senescence compared to using 6-BA alone. []

Q3: How does this compound contribute to the cost-effectiveness of using 6-BA in agriculture?

A3: this compound exhibits rain-fastness properties, reducing the amount of 6-BA washed away by rain. At an optimal concentration of 200 mg/L, this compound can decrease the required amount of 6-BA by over one-third, leading to reduced production costs. []

Q4: Can this compound be used in the preparation of monosialoganglioside GM1?

A4: Yes, a marine bacterium tentatively identified as Pseudomonas sp. strain this compound has been found to produce sialidase. When cultured with crude bovine brain gangliosides, this bacterium converts 80-90% of the gangliosides to GM1. []

Q5: How does the sialidase produced by this compound contribute to GM1 production?

A5: The sialidase specifically hydrolyzes polysialogangliosides, converting them to GM1, without acting on GM1 itself. This specific activity allows for the efficient production of GM1 from a mixed ganglioside source. []

Q6: Does the GM1 produced using this compound exhibit biological activity?

A6: Yes, the purified GM1 obtained from the this compound culture induced neurite outgrowth in neuroblastoma Neuro2a cells at concentrations of 33 to 100 μM in the presence of fetal calf serum. []

Q7: What is the role of this compound in cabbage petal color formation?

A7: In this context, this compound refers to a transgenic cabbage line (YL-1 background) overexpressing the BoCCD4 gene. Transcriptome analysis comparing this compound with a white petal line (A192-1) and its parental line (YL-1) helped identify key genes potentially involved in carotenoid biosynthesis and petal color regulation. []

Q8: How does this compound contribute to understanding the sulfur isotopic composition of sulfate minerals?

A8: this compound, specifically this compound barite (BaSO4) from the Yongfu hydrothermal deposit, serves as a reference material for sulfur isotopic determination. Its known δ34S value, obtained by EA-IRMS, allows for the validation and calibration of analytical techniques like LA-MC-ICP-MS. []

Q9: Can this compound be used to separate kaolinite and diaspore in bauxite processing?

A9: this compound, in this case, is a dispersant. When used in combination with a dodecylamine acetate system and the depressing agent YX-2, this compound aids in the reverse flotation separation of diaspore from kaolinite, achieving a recovery of 75.03% Al2O3 with an A/S ratio of 10.66. []

Q10: How does this compound contribute to improving CRISPR-Cas9 genome editing efficiency?

A10: this compound, in this research, is a histone acetyltransferase activator. It enhances genome editing by promoting histone acetylation, which increases chromatin accessibility. This effect is particularly significant when combined with a Cas9 transcriptional activator (Cas9-AD). []

Q11: What is the role of this compound in studying the potential of nickel(II) monobenzochlorins and monobenzoporphyrins for anion sensing?

A11: In this research, YF refers to either an indanedione (IND) or malononitrile (MN) group incorporated into the structure of nickel(II) monobenzoporphyrins, specifically denoted as NiMBP(YF)2. These compounds were investigated for their anion sensing properties based on their ability to undergo color changes upon interaction with anions. []

Q12: Can this compound be used in combination with other compounds for treating Alzheimer's disease?

A12: "YF" in this study refers to a combination of a tenuigenin-based Polygala tenuifolia Willd. root extract (YZ) and forsythoside A (FA). The combination, particularly at a 2:1 ratio (YZ:FA), showed synergistic neuroprotective effects in a PC12 cell model of Alzheimer's disease. These effects included increased cell viability, inhibition of AChE activity, reduced apoptosis, and slowed Aβ aggregation. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[({[4-(dimethylamino)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2446456.png)

![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-isopropoxybenzamido)-4-methylthiophene-3-carboxylate](/img/structure/B2446457.png)

![1-{8-azabicyclo[3.2.1]oct-2-en-8-yl}-3,3-diphenylpropan-1-one](/img/structure/B2446460.png)

![Amino[4-(2-phenylethoxy)phenyl]acetic acid](/img/structure/B2446466.png)